molecular formula C24H24N4O4 B11583389 (2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11583389
M. Wt: 432.5 g/mol
InChI Key: NOMRAXCQWWNPAP-OBGWFSINSA-N
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Description

(2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethoxypropyl chain, and a pyrido[1,2-A]pyrimidin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-amine and ethyl 3-bromopropionate. The key steps in the synthesis include:

    Nucleophilic Substitution: The amine group of 9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-amine reacts with ethyl 3-bromopropionate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrido[1,2-A]pyrimidin core.

    Addition of Cyano Group: The cyano group is introduced through a reaction with a suitable cyanating agent, such as sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The cyano group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyano group and the pyrido[1,2-A]pyrimidin core, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

(E)-2-cyano-N-(3-ethoxypropyl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C24H24N4O4/c1-3-31-14-8-12-26-22(29)18(16-25)15-20-23(32-19-10-5-4-6-11-19)27-21-17(2)9-7-13-28(21)24(20)30/h4-7,9-11,13,15H,3,8,12,14H2,1-2H3,(H,26,29)/b18-15+

InChI Key

NOMRAXCQWWNPAP-OBGWFSINSA-N

Isomeric SMILES

CCOCCCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3)/C#N

Canonical SMILES

CCOCCCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3)C#N

Origin of Product

United States

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